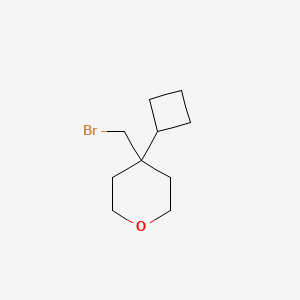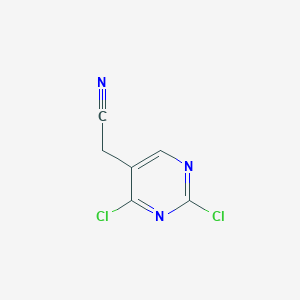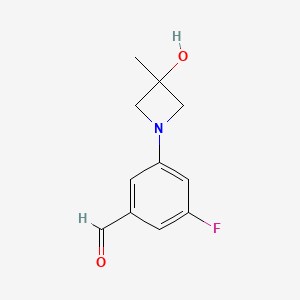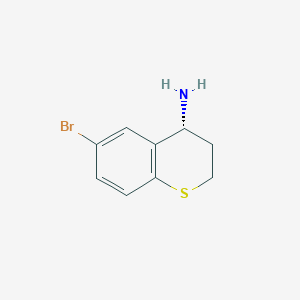
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine is an organic compound that belongs to the class of benzothiopyran derivatives This compound is characterized by the presence of a bromine atom at the 6th position and an amine group at the 4th position on the benzothiopyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reduction: The reduction of the resulting bromo compound to introduce the amine group at the 4th position can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cyclization: The formation of the benzothiopyran ring can be achieved through cyclization reactions involving appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups using nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized benzothiopyran derivatives with various substituents replacing the bromine atom.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings with specific functionalities.
作用機序
The mechanism of action of (4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzothiopyran derivatives: Compounds with similar benzothiopyran structures but different substituents.
Benzoxazole derivatives: Compounds with a benzoxazole ring instead of a benzothiopyran ring.
Thiazolidine derivatives: Compounds with a thiazolidine ring structure.
Uniqueness
(4R)-6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine is unique due to the specific combination of the bromine atom at the 6th position and the amine group at the 4th position on the benzothiopyran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H10BrNS |
|---|---|
分子量 |
244.15 g/mol |
IUPAC名 |
(4R)-6-bromo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C9H10BrNS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m1/s1 |
InChIキー |
BBIVYWYYBBNZIL-MRVPVSSYSA-N |
異性体SMILES |
C1CSC2=C([C@@H]1N)C=C(C=C2)Br |
正規SMILES |
C1CSC2=C(C1N)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



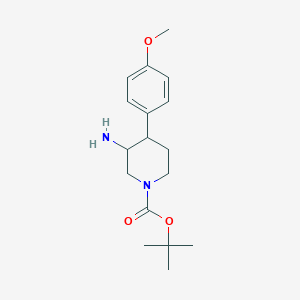
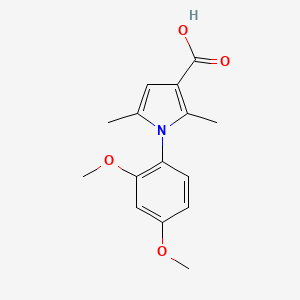
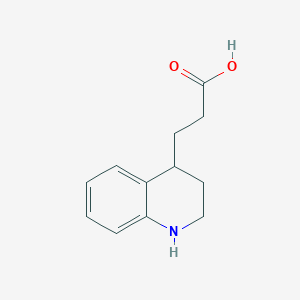
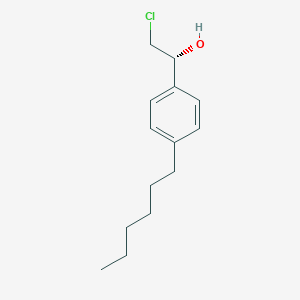
![2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)

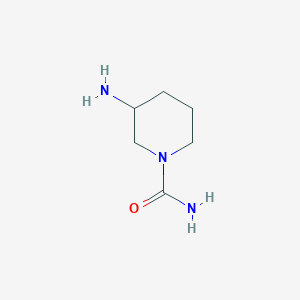

![2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13176540.png)
